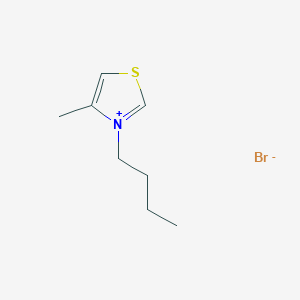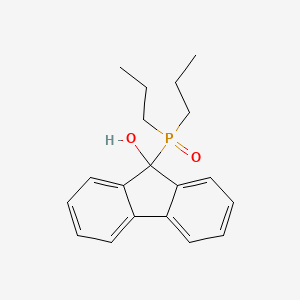![molecular formula C8H20ClNSSn B14333742 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine CAS No. 105890-90-2](/img/structure/B14333742.png)
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is an organotin compound that features a unique combination of tin, sulfur, and nitrogen atoms. This compound is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine typically involves the reaction of dimethyltin dichloride with a thiol-containing amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur and tin atoms in the compound can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Complexation: The nitrogen and sulfur atoms can coordinate with metal ions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biological systems.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers and other materials where its unique reactivity can be advantageous.
Mécanisme D'action
The mechanism by which 2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine exerts its effects involves the interaction of its tin, sulfur, and nitrogen atoms with various molecular targets. The tin atom can form bonds with other atoms or molecules, while the sulfur and nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound is similar in structure but lacks the tin and sulfur atoms, making it less reactive in certain types of chemical reactions.
Dimethyltin dichloride: This compound contains the tin atom but lacks the sulfur and nitrogen atoms, limiting its applications in coordination chemistry.
Uniqueness
2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine is unique due to its combination of tin, sulfur, and nitrogen atoms, which gives it a distinctive reactivity profile. This makes it valuable in various fields of research and industry where such reactivity is desired.
Propriétés
Numéro CAS |
105890-90-2 |
|---|---|
Formule moléculaire |
C8H20ClNSSn |
Poids moléculaire |
316.48 g/mol |
Nom IUPAC |
2-[chloro(dimethyl)stannyl]sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C6H15NS.2CH3.ClH.Sn/c1-3-7(4-2)5-6-8;;;;/h8H,3-6H2,1-2H3;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
RGBVXHNVPAFULM-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)CCS[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)

![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)




![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)
